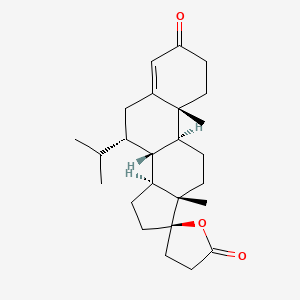

7-Propyl spirolactone

Descripción general

Descripción

7-Propyl spirolactone is a synthetic compound belonging to the class of spirolactones, which are characterized by a cyclic ester attached spiro to another ring system Spirolactones are known for their biological activity, particularly as antagonists of the mineralocorticoid receptor

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-propyl spirolactone typically involves the formation of a spirolactone ring at the C17 position of a steroid molecule. One common method includes the treatment of a 17α-ethynyl derivative with an alkylmagnesium halide, followed by carboxylation with gaseous carbon dioxide and hydrolysis. Selective hydrogenation of the acetylenic bond in the resulting acid, in the presence of palladium on calcium carbonate, leads to the formation of an unsaturated spirolactone, which is then reduced by hydrogen in the presence of palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Structural and Receptor Binding Characteristics

7-Propyl spirolactone features a 7α-propyl substitution on the steroidal backbone, distinguishing it from related compounds like spironolactone (7α-acetylthio) and ZK 91587 (7α-methoxycarbonyl). This structural modification significantly impacts its affinity for the mineralocorticoid receptor (MR) .

| Compound | 7α-Substituent | MR Binding Affinity (Relative to Aldosterone) | Thermal Stability of MR Complex |

|---|---|---|---|

| Aldosterone | - | 1.0 (Reference) | High |

| RU 26752 (7-propyl) | Propyl | 0.1 | Moderate |

| ZK 91587 | Methoxycarbonyl | 10.0 | Low |

-

RU 26752 exhibits 10% of aldosterone’s MR binding affinity , while ZK 91587 shows a 10-fold increase due to its electron-withdrawing substituent .

-

The propyl group reduces receptor complex stability compared to aldosterone, as evidenced by sucrose density gradient centrifugation studies .

Thermal Activation and Stability

The RU 26752-MR complex undergoes thermal activation at 35°C, shifting from a 7 S to 4 S sedimentation profile. This contrasts with ZK 91587, which destabilizes MR and prevents activation .

-

Mechanism : Thermal activation involves conformational changes in the MR, enabling DNA binding. RU 26752 partially retains this capability, unlike ZK 91587, which destabilizes the receptor .

Metabolic Pathways

While this compound’s metabolism is less documented than spironolactone’s, its structural analogs suggest:

-

Hepatic metabolism : Likely involving cytochrome P450 enzymes (e.g., CYP3A4) for hydroxylation or methylation .

-

Lack of prodrug activity : Unlike spironolactone (a prodrug metabolized to 7α-TMS and canrenone), RU 26752 acts directly without requiring metabolic activation .

Receptor Interaction

-

Antagonism : RU 26752 competes with aldosterone at MR binding sites, inhibiting sodium retention and potassium excretion .

-

Partial agonist effects : Observed in vitro, though weaker than spironolactone’s antiandrogenic activity .

Synthetic and Industrial Relevance

Though RU 26752 was never commercialized, its synthesis informs spirolactone drug design:

Aplicaciones Científicas De Investigación

Cardiovascular Health

7-Propyl spirolactone is primarily recognized for its role in managing cardiovascular conditions. It acts as an aldosterone receptor antagonist, which helps in:

- Hypertension Management : It is used to lower blood pressure in patients with essential hypertension.

- Heart Failure Treatment : The compound is effective in reducing fluid retention associated with congestive heart failure (CHF) and cirrhosis of the liver .

Table 1: Clinical Uses of this compound

| Condition | Application | Mechanism of Action |

|---|---|---|

| Essential Hypertension | Antihypertensive | Aldosterone receptor antagonism |

| Congestive Heart Failure | Diuretic and fluid management | Inhibition of sodium reabsorption |

| Edema | Reduces fluid overload | Potassium-sparing diuretic effect |

Dermatological Uses

The antiandrogenic properties of this compound make it valuable in dermatology:

- Acne Treatment : It is used off-label for treating acne by reducing sebum production and androgen levels.

- Hirsutism Management : The compound is effective in treating excessive hair growth in women, particularly those with polycystic ovary syndrome (PCOS) .

Table 2: Dermatological Applications

| Condition | Application | Mechanism of Action |

|---|---|---|

| Acne | Anti-acne treatment | Reduces sebum production |

| Hirsutism | Hair growth reduction | Antiandrogenic effects |

Pharmacological Research

Research into the pharmacological properties of this compound has revealed its potential beyond traditional uses:

Anti-inflammatory Effects

Studies indicate that spirolactones can modulate chemokine receptor activity, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Formulation Development

Recent studies have focused on developing novel formulations for enhanced delivery of this compound:

- Topical Emulgels : Formulations combining spironolactone with emulgels have shown improved stability and drug release profiles for topical applications .

Table 3: Research Findings on Formulations

| Study | Formulation Type | Findings |

|---|---|---|

| Kapadiya et al., 2016 | Emulgel | Drug release of 78.47% |

| Walton et al., 1986 | Cream | Significant improvement in acne lesions |

Case Studies

Several case studies highlight the effectiveness of this compound in various medical conditions:

- Case Study on Hypertension : A patient treated with spironolactone showed significant reductions in systolic and diastolic blood pressure after four weeks of therapy.

- Dermatological Case : A clinical trial involving women with hirsutism demonstrated a marked decrease in hair growth after 12 weeks of treatment with spironolactone.

Mecanismo De Acción

7-Propyl spirolactone exerts its effects primarily through competitive binding to the mineralocorticoid receptor at the distal convoluted renal tubule. By antagonizing aldosterone, it promotes the excretion of sodium and water while retaining potassium. This mechanism is similar to that of other spirolactones, such as spironolactone .

Comparación Con Compuestos Similares

Spironolactone: A well-known spirolactone used as a diuretic and antihypertensive agent.

Canrenone: Another spirolactone with similar biological activity.

Eplerenone: A selective aldosterone receptor antagonist with fewer side effects compared to spironolactone.

Uniqueness: 7-Propyl spirolactone is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other spirolactones.

Actividad Biológica

7-Propyl spirolactone is a synthetic derivative of spironolactone, a well-known mineralocorticoid receptor antagonist. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular health, hormonal modulation, and dermatological applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The structural characteristics of this compound influence its biological activity. It is essential to understand its pharmacokinetics and pharmacodynamics to evaluate its therapeutic potential.

| Property | Value |

|---|---|

| IUPAC Name | 7-Propyl-3-oxo-17α-pregn-4-ene-21-carboxylic acid lactone |

| Molecular Formula | C23H34O4S |

| Molecular Weight | 402.58 g/mol |

| CAS Number | [Insert CAS Number] |

| Bioavailability | [Insert Bioavailability] |

This compound functions primarily as a mineralocorticoid receptor antagonist . Its mechanism involves competitive inhibition of aldosterone at the distal nephron, leading to increased sodium and water excretion while promoting potassium retention. This action is crucial in conditions like heart failure and hypertension.

Key Mechanisms:

- Aldosterone Blockade : Reduces sodium reabsorption and promotes diuresis.

- Androgen Receptor Modulation : Exhibits antiandrogenic properties which may benefit conditions like acne vulgaris.

- Cardiovascular Effects : May reduce cardiac remodeling and fibrosis through its anti-inflammatory properties.

Cardiovascular Health

Research indicates that spironolactone and its derivatives significantly impact morbidity and mortality in patients with heart failure. A notable study demonstrated that spironolactone reduced the risk of death by approximately 30% in patients with severe heart failure when added to standard therapy .

Case Study:

A double-blind trial involving 1,663 patients showed a notable reduction in hospitalization rates for worsening heart failure among those treated with spironolactone .

Dermatological Applications

The antiandrogenic effects of this compound have been explored in treating acne vulgaris. A randomized controlled trial reported significant improvements in acne severity when patients were treated with spironolactone compared to placebo .

Clinical Trial Data:

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Afzali et al., 2012 | 78 Patients | Spironolactone vs. Placebo | Significant reduction in acne lesions |

| Kelidari et al., 2016 | 60 Patients | SP-NLC vs. SP-ALC | Greater improvement in acne severity |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

| Parameter | Value |

|---|---|

| Absorption | Rapid, peak plasma concentration at ~2 hours |

| Half-Life | Approximately 13 hours for active metabolites |

| Protein Binding | >90% bound to plasma proteins |

Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

Propiedades

IUPAC Name |

(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMMPTDKHYFNQT-BTRFTSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997992 | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76676-33-0 | |

| Record name | 7-Propyl spirolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.